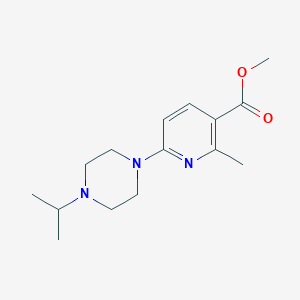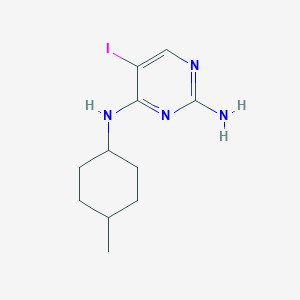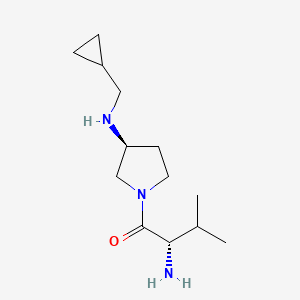![molecular formula C13H16N2OS B11799461 4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol CAS No. 1417794-09-2](/img/structure/B11799461.png)
4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol is a compound that features a cyclohexanol moiety linked to a benzo[d]isothiazole ring through an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol typically involves the reaction of benzo[d]isothiazol-3-amine with cyclohexanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The benzo[d]isothiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanone.
Reduction: Formation of reduced derivatives of the benzo[d]isothiazole ring.
Substitution: Formation of substituted derivatives with different functional groups attached to the amino group.
Applications De Recherche Scientifique
4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent due to the bioactive benzo[d]isothiazole moiety.
Mécanisme D'action
The mechanism of action of 4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol is primarily influenced by the benzo[d]isothiazole ring. This moiety can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]isothiazol-3-ylamino derivatives: Compounds with similar structures but different substituents on the benzo[d]isothiazole ring.
Cyclohexanol derivatives: Compounds with different substituents on the cyclohexanol moiety.
Uniqueness
4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol is unique due to the combination of the benzo[d]isothiazole ring and the cyclohexanol moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the benzo[d]isothiazole ring is particularly significant as it is known for its bioactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
1417794-09-2 |
|---|---|
Formule moléculaire |
C13H16N2OS |
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
4-(1,2-benzothiazol-3-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H16N2OS/c16-10-7-5-9(6-8-10)14-13-11-3-1-2-4-12(11)17-15-13/h1-4,9-10,16H,5-8H2,(H,14,15) |
Clé InChI |
MRTBSOPCWHXRHY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC2=NSC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



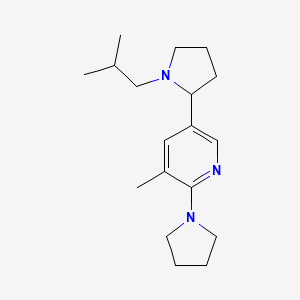
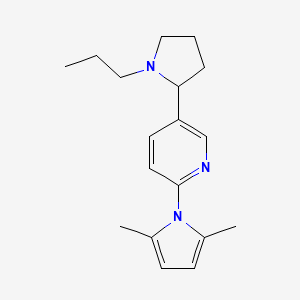
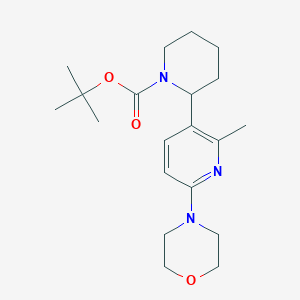


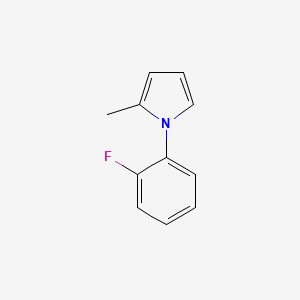

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
